molecular formula C14H16ClNO4S B2914090 3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide CAS No. 1788848-40-7

3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Cat. No. B2914090
CAS RN: 1788848-40-7
M. Wt: 329.8
InChI Key: XTWWIZIFUJCRTP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CF3 is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Environmental Mobility and Stability

Research on compounds similar to 3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide, such as chlorsulfuron, has explored their environmental mobility and stability. Chlorsulfuron, an anionic sulfonylurea herbicide with high soil persistence, has been studied for its transport characteristics through soil columns. This research is crucial for predicting the mobility of such compounds in agricultural soils and their environmental impact, particularly concerning water contamination and soil degradation (Veeh, R., Inskeep, W., Roe, F., & Ferguson, A., 1994).

properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-10-11(15)5-3-7-14(10)21(17,18)16-9-13(19-2)12-6-4-8-20-12/h3-8,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWWIZIFUJCRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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